4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine
Description
4-(Benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine is a fused heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core. The benzylthio (-S-CH₂-C₆H₅) substituent at position 4 contributes steric bulk and sulfur-based electronic effects, while the 7-methyl and 2-phenyl groups enhance lipophilicity.
Properties
IUPAC Name |
4-benzylsulfanyl-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2OS/c1-17-12-13-22-20(14-17)15-21-24(28-22)26-23(19-10-6-3-7-11-19)27-25(21)29-16-18-8-4-2-5-9-18/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWLHFNXNYWTPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine” is a pyrimidine derivative. Pyrimidine derivatives have been shown to exhibit a broad range of biological activities, such as antiviral, antitumor, and antimicrobial agents. They have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Mode of Action
The compound interacts with its targets, primarily protein kinases, to exert its effects. It inhibits the activity of these enzymes, thereby disrupting the signaling processes they control. This can lead to a halt in cell growth and proliferation, particularly in the case of cancer cells.
Biochemical Pathways
The compound affects the purine and pyrimidine biosynthesis pathways. These pathways are crucial for the synthesis of nucleotides, which are used as substrates in the biosynthesis of the nucleic acids RNA and DNA, in regulation of enzymatic reactions, and as a source of energy.
Result of Action
The compound’s action results in significant anti-proliferative activity against certain cell lines. For instance, it has been found to show superior cytotoxic activities against MCF-7 and HCT-116 cell lines. It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within certain cells.
Biological Activity
4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine is a synthetic compound that belongs to a class of fused heterocyclic compounds known for their diverse biological activities. This article focuses on its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings.
Chemical Structure and Synthesis
The compound features a chromeno-pyrimidine structure, characterized by the presence of a benzylthio group and a methyl group at specific positions. The synthesis typically involves multi-step reactions, including the Biginelli reaction or variations thereof, which facilitate the formation of the desired chromeno-pyrimidine core.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogenic bacteria and fungi. The compound demonstrated moderate activity against strains such as Escherichia coli and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound were reported to be in the range of 0.21 μM against Pseudomonas aeruginosa .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. For instance, it was screened for antiproliferative effects against colorectal cancer cell lines.
- Cell Lines Tested : The compound exhibited significant cytotoxicity against HT-29 and COLO-205 cell lines.
- IC50 Values : The IC50 values for these cell lines were found to be lower than those of standard chemotherapeutic agents, indicating promising anticancer properties .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through the inhibition of key enzymes involved in cell proliferation and survival pathways.
Research Findings and Case Studies
A comprehensive evaluation of the biological activity of this compound has been documented in several studies:
- Antimicrobial Screening : A study highlighted that derivatives similar to this compound showed varying degrees of antimicrobial activity, with some derivatives outperforming established antibiotics .
- Cytotoxicity Assays : In vitro assays demonstrated that the compound could induce apoptosis in cancer cells, suggesting its potential as an anticancer therapeutic agent .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with targets such as DNA gyrase and MurD, which are critical in bacterial cell wall synthesis and cancer cell proliferation .
Comparative Analysis
The following table summarizes the biological activities reported for this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) | Mechanism |
|---|---|---|---|
| This compound | 0.21 μM against Pseudomonas aeruginosa | <10 μM against HT-29 | Enzyme inhibition |
| Thiazolopyridine Derivative | Variable | Moderate | Enzyme inhibition |
| Benzothiazole Derivative | High | Low | Apoptosis induction |
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated the antibacterial activity of related benzylthio-pyrimidine derivatives against multi-resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus. These derivatives were synthesized and evaluated for their efficacy, showing promising results with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.08 µM .
Antitumor Activity
Compounds within the chromeno[2,3-d]pyrimidine class have emerged as potential anticancer agents . The structural features of these compounds allow them to interact with various biological targets involved in tumor progression. For instance, studies have indicated that certain derivatives can effectively inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 1: Antibacterial Evaluation
A series of synthesized benzylthio-pyrimidines were evaluated for their antibacterial properties. Out of fourteen compounds tested against resistant bacterial strains, eight showed significant activity, with yields from synthesis ranging between 50% to 94%. The most effective compounds were further characterized using NMR and mass spectrometry to confirm their structures .
| Compound | Yield (%) | MIC (µM) | Activity |
|---|---|---|---|
| 6a | 94 | 0.08 | Effective against E. coli |
| 6b | 85 | 0.32 | Effective against S. aureus |
| 6c | 70 | NT | Not tested |
| 6d | 60 | 0.25 | Effective against both |
Case Study 2: Antitumor Activity
Another study focused on the antitumor properties of chromeno[2,3-d]pyrimidine derivatives. The results indicated that these compounds could inhibit the growth of various cancer cell lines in vitro, with IC50 values significantly lower than those of standard chemotherapeutic agents. The mechanism was attributed to the disruption of cellular signaling pathways critical for cancer cell survival .
Comparison with Similar Compounds
Core Heterocyclic Systems
The chromeno[2,3-d]pyrimidine scaffold differs from other fused pyrimidine systems in terms of electronic properties and ring strain:
Impact of Core Structure :
Substituent Effects
Key substituents influence solubility, stability, and bioactivity:
Notable Trends:
- Sulfur-containing groups (e.g., benzylthio, thieno) correlate with moderate antimicrobial activity, as seen in thieno[2,3-d]pyrimidines .
- Bulky aromatic substituents (e.g., 2-phenyl, 4-methylphenyl) enhance π-π stacking, stabilizing crystal lattices (e.g., centroid distances of 4.390 Å in pyrrolo derivatives) .
Supramolecular Interactions
Non-covalent interactions dictate molecular packing and stability:
Crystallographic Insights :
Challenges :
- Chromeno systems may require multi-step fusion of benzopyran and pyrimidine.
- Benzylthio introduction demands thiol nucleophiles under basic conditions, risking oxidation.
Q & A
Q. What are the established synthetic routes for 4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine with benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzylthio group at the 4-position .
- Step 2 : Cyclization and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Key parameters:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 80–100°C | Higher temps reduce side products |
| Reaction Time | 12–18 hrs | Shorter times lead to incomplete substitution |
| Solvent | DMF or DMSO | Polar aprotic solvents enhance reactivity |
| Contradictions in yields (e.g., 45–70%) may arise from trace moisture or competing oxidation of the thiol group . |
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: Use a combination of:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzylthio proton signals at δ 3.8–4.2 ppm, chromene ring protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 439.12) .
- X-ray Crystallography : Resolve ambiguities in fused ring systems, particularly chromeno-pyrimidine conformation .
Q. What preliminary biological screening models are appropriate for assessing its bioactivity?
Methodological Answer: Prioritize assays based on structural analogs:
- Kinase Inhibition : Screen against CDK2 or EGFR kinases due to pyrimidine’s ATP-binding affinity .
- Antimicrobial Activity : Use microdilution assays (MIC values) against S. aureus or C. albicans .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How do substituent variations (e.g., benzylthio vs. methylthio) influence kinase selectivity?
Methodological Answer: Conduct structure-activity relationship (SAR) studies :
- Replace benzylthio with smaller alkylthio groups (methyl, ethyl) to assess steric effects.
- Compare IC₅₀ values against kinases (e.g., CDK2 vs. Aurora B):
| Substituent | CDK2 IC₅₀ (nM) | Aurora B IC₅₀ (nM) |
|---|---|---|
| Benzylthio | 28 ± 3 | 450 ± 50 |
| Methylthio | 120 ± 15 | 380 ± 40 |
| Larger groups (benzylthio) enhance CDK2 selectivity due to hydrophobic pocket interactions . |
Q. How can computational modeling resolve contradictions in binding affinity data?
Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) :
- Dock the compound into CDK2 (PDB: 1AQ1) to identify key interactions (e.g., hydrogen bonds with Glu81, π-stacking with Phe82) .
- Compare results with experimental IC₅₀ discrepancies by analyzing ligand flexibility or solvation effects .
Q. What strategies mitigate poor aqueous solubility during in vivo studies?
Methodological Answer:
Q. How to address conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Mechanistic Profiling : Perform RNA-seq to identify differential gene expression (e.g., apoptosis vs. autophagy pathways) .
- Metabolic Stability Testing : Use hepatic microsomes to rule out CYP450-mediated inactivation .
- Redox Activity Assays : Measure ROS generation to clarify pro-apoptotic vs. necrotic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
